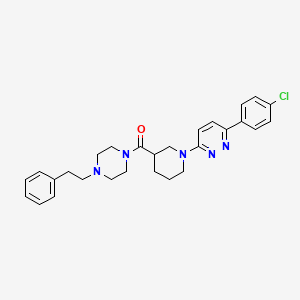
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H32ClN5O and its molecular weight is 490.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1-(6-(4-Chlorophenyl)pyridazin-3-yl)piperidin-3-yl)(4-phenethylpiperazin-1-yl)methanone , identified by CAS number 1105213-76-0 , is a novel synthetic molecule that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C28H32ClN5O with a molecular weight of 490.0 g/mol . The compound features a complex structure that includes a pyridazine ring, piperidine moieties, and phenethylpiperazine, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1105213-76-0 |
| Molecular Formula | C28H32ClN5O |
| Molecular Weight | 490.0 g/mol |
Research indicates that compounds with similar structures often exhibit various mechanisms of action, such as:
- Antimicrobial Activity : Many piperidine derivatives show significant antibacterial properties. For instance, compounds containing piperidine rings have been reported to inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms .
Antibacterial Activity
A study assessing the antibacterial efficacy of related compounds demonstrated that several piperidine derivatives exhibited moderate to strong antibacterial properties. The synthesized compounds showed effectiveness against common bacterial strains, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL .
Antitumor Activity
In vitro studies on structurally similar compounds revealed promising antitumor activity. For example, certain derivatives were evaluated by the National Cancer Institute and displayed significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors . The results indicated that some compounds had GI50 values in the low micromolar range, suggesting potent anticancer properties.
Case Studies
-
Case Study on Acetylcholinesterase Inhibition :
In a study focusing on enzyme inhibitors, compounds structurally related to our target exhibited strong AChE inhibitory activity. Compounds were tested in vitro, yielding IC50 values ranging from 0.63 to 6.28 µM, significantly lower than the reference standard . -
Antiviral Activity Against HCV :
Another investigation into antiviral activity found that certain derivatives could inhibit Hepatitis C Virus (HCV) replication effectively at concentrations between 10 to 100 µg/mL. This highlights the potential of these compounds in developing therapeutic agents against viral infections .
Propriétés
IUPAC Name |
[1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32ClN5O/c29-25-10-8-23(9-11-25)26-12-13-27(31-30-26)34-15-4-7-24(21-34)28(35)33-19-17-32(18-20-33)16-14-22-5-2-1-3-6-22/h1-3,5-6,8-13,24H,4,7,14-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFAVXFNINKKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














